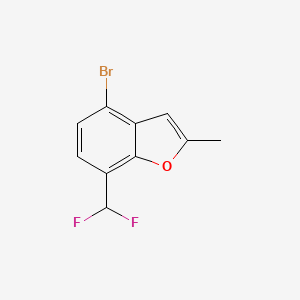

![molecular formula C15H16N6O3S B2411186 N-(5-甲基-1,3,4-噻二唑-2-基)-3-氧代-5-(氧杂环戊烷-2-基甲基)-2H-吡唑并[4,3-c]吡啶-7-甲酰胺 CAS No. 1207004-25-8](/img/structure/B2411186.png)

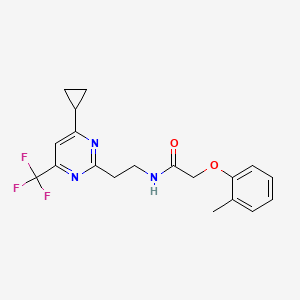

N-(5-甲基-1,3,4-噻二唑-2-基)-3-氧代-5-(氧杂环戊烷-2-基甲基)-2H-吡唑并[4,3-c]吡啶-7-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The 1,3,4-thiadiazole moiety is a heterocyclic compound that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like the presence of the =N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with suitable reagents . For example, one method involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroacetyl chloride with a suitable solvent, followed by cyclization with thiourea at reflux temperature in methanol .Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities. Mostly heterocyclic moieties have diverse activities . The 1,3,4-thiadiazole moiety, for instance, has a =N-C-S- moiety and strong aromaticity of the ring .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives can vary widely depending on the specific derivative and the conditions of the reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary widely depending on the specific derivative. For example, 5-Methyl-1,3,4-thiadiazol-2-ol is a solid with a molecular weight of 116.14 .科学研究应用

抗菌活性

含有 1,3,4-噻二唑基团的化合物已被发现对控制致病细菌(如金黄色葡萄球菌、枯草芽孢杆菌、大肠杆菌和铜绿假单胞菌)以及单细胞真菌(如白色念珠菌)的生长具有很高的活性 。该化合物可用于开发新的抗菌剂。

杀虫活性

一系列含有 1,3,4-噻二唑基团的新型脱氢枞酸衍生物已被合成,并表现出对棉铃虫 (Helicoverpa armigera)、玉米螟 (Ostrinia nubilalis Hübner) 和小菜蛾 (Plutella xylostella (L.)) 具有优异的杀虫活性 。这表明我们的化合物也可以用于开发杀虫剂。

抗肿瘤活性

据报道 1,3,4-噻二唑具有抗肿瘤活性 。因此,该化合物可用于癌症研究和治疗。

抗氧化活性

该化合物的一种成分脱氢枞酸 (DHA) 据报道具有抗氧化活性 。这表明该化合物可用于开发抗氧化剂。

抗炎活性

据报道噻二唑具有抗炎活性 。这表明该化合物可用于治疗炎症性疾病。

抗病毒活性

据报道 DHA 具有抗病毒活性 。这表明该化合物可用于开发抗病毒药物。

抗抑郁活性

据报道噻二唑具有抗抑郁活性 。这表明该化合物可用于治疗抑郁症。

抗高血压活性

据报道噻二唑具有抗高血压活性 。这表明该化合物可用于治疗高血压。

作用机制

安全和危害

The safety and hazards associated with 1,3,4-thiadiazole derivatives can vary widely depending on the specific derivative. For example, 5-Methyl-1,3,4-thiadiazol-2-ol has been classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed .

未来方向

属性

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-5-(oxolan-2-ylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O3S/c1-8-17-20-15(25-8)16-13(22)10-6-21(5-9-3-2-4-24-9)7-11-12(10)18-19-14(11)23/h6-7,9H,2-5H2,1H3,(H,19,23)(H,16,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMJEVCWDKIGPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CN(C=C3C2=NNC3=O)CC4CCCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

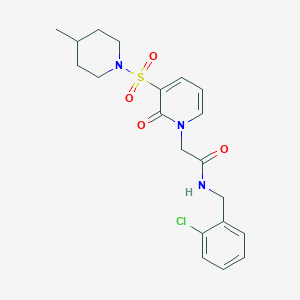

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2411103.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2411107.png)

![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2411108.png)

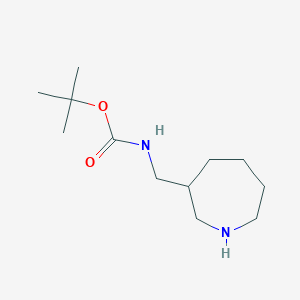

![tert-Butyl 2-(aminomethyl)hexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B2411109.png)

![2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2411110.png)

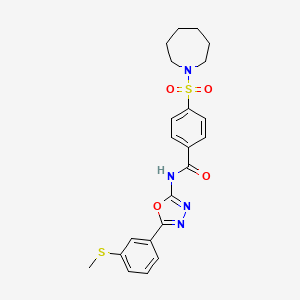

![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2411112.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2411117.png)

![5-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2411119.png)

![(E)-3-(2-Chloropyridin-4-yl)-1-(5,11-dihydroxy-7-azatetracyclo[6.2.1.02,6.04,10]undecan-7-yl)prop-2-en-1-one](/img/structure/B2411126.png)